Z-Val-Arg-Pro-DL-Arg-FMK

MALT1 paracaspase enzyme inhibition kinetics NF-κB signaling

Researchers studying MALT1-dependent NF-κB signaling often face confounding results from pan-caspase inhibitors lacking target specificity. Z-VRPR-FMK solves this as a substrate-mimetic, irreversible MALT1 inhibitor validated by co-crystal structure (PDB: 3V4O). • Ki = 0.14 µM; complete MALT1 inhibition at 1.25 µM • Suppresses BCL10 cleavage & NF-κB activation in ABC-DLBCL (HBL-1, OCI-Ly3, TMD8) and B-ALL models • Sustained target engagement via covalent binding eliminates washout artifacts in chronic treatment protocols Supplied with ≥90% HPLC purity; ships with cold chain.

Molecular Formula C31H49FN10O6.CF3CO2H
Molecular Weight 790.81
Cat. No. B612299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Val-Arg-Pro-DL-Arg-FMK
SynonymsZ-Val-Arg-Pro-DL-Arg-FMK
Molecular FormulaC31H49FN10O6.CF3CO2H
Molecular Weight790.81
Structural Identifiers
InChIInChI=1S/C31H49FN10O6.C2HF3O2/c1-19(2)25(41-31(47)48-18-20-9-4-3-5-10-20)27(45)40-22(12-7-15-38-30(35)36)28(46)42-16-8-13-23(42)26(44)39-21(24(43)17-32)11-6-14-37-29(33)34;3-2(4,5)1(6)7/h3-5,9-10,19,21-23,25H,6-8,11-18H2,1-2H3,(H,39,44)(H,40,45)(H,41,47)(H4,33,34,37)(H4,35,36,38);(H,6,7)/t21?,22-,23-,25-;/m0./s1
InChIKeyWIPHXOQUHDJLCU-WTJMUODPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Storage-20°C

Z-VRPR-FMK MALT1 Paracaspase Inhibition Overview


Z-Val-Arg-Pro-DL-Arg-FMK (also designated Z-VRPR-FMK or z-VRPR-fmk) is a tetrapeptide-based, irreversible inhibitor of the paracaspase mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) . The compound comprises a Val-Arg-Pro-Arg peptide sequence bearing an N-terminal benzyloxycarbonyl (Z) protecting group and a C-terminal fluoromethylketone (FMK) electrophilic warhead that forms a covalent adduct with the active-site cysteine residue of MALT1 [1]. Its design is rooted in substrate mimetics, specifically targeting the MALT1 active site with a reported Ki of 0.14 µM and achieving complete inhibition at 1.25 µM . As a selective, cell-permeable probe, it is employed to interrogate MALT1 protease function in NF-κB signaling, lymphocyte activation, and B-cell malignancies . CAS 1381885-28-4 (free base); typical purity specifications from commercial sources exceed 94% by HPLC .

MALT1-selective protease probe Targets the paracaspase active site; not a pan-caspase inhibitor.
Irreversible covalent FMK warhead Forms a stable thioether adduct with the catalytic cysteine.
Cell-permeable tetrapeptide scaffold Z-Val-Arg-Pro-Arg-FMK delivers sustained intracellular target engagement.

Z-VRPR-FMK Substitution Limitations


MALT1 inhibitors represent a chemically and mechanistically heterogeneous class encompassing peptide-based covalent inhibitors (e.g., Z-VRPR-FMK), small-molecule covalent inhibitors (e.g., MI-2), and allosteric non-covalent inhibitors (e.g., MLT-231, MLT-985). Substituting Z-VRPR-FMK with a generic 'MALT1 inhibitor' or pan-caspase FMK analog introduces substantial experimental variability due to critical differences in binding mode (active-site covalent vs. allosteric), potency (Ki values spanning over two orders of magnitude from 9 nM to 5.84 µM), target engagement kinetics, and off-target profiles [1]. Crucially, MALT1 possesses a unique P1 arginine-recognition pocket among CD clan cysteine proteases, distinguishing its substrate specificity from caspases and rendering broad-spectrum caspase inhibitors ineffective for MALT1-targeted studies [2]. Furthermore, peptide-based irreversible inhibitors like Z-VRPR-FMK provide sustained target suppression independent of cellular inhibitor concentration fluctuations—a property not replicated by reversible inhibitors—which directly impacts experimental interpretation in chronic treatment paradigms .

Reversible or allosteric MALT1 inhibitors
May not provide sustained target suppression during washout or chronic protocols; irreversible binding may be required for experimental consistency.
Pan-caspase FMK inhibitors
P1 aspartate requirement mismatches the MALT1 arginine recognition pocket, likely rendering them ineffective for MALT1-targeted studies.
Small-molecule covalent MALT1 inhibitors (e.g., MI-2)
Potency, target engagement kinetics, and off-target profiles may differ; revalidation of concentration ranges is necessary before substitution.

Z-VRPR-FMK Comparative Evidence


MALT1 Paracaspase Potency vs. MI-2

Z-VRPR-FMK demonstrates a Ki of 0.14 µM against MALT1 paracaspase in biochemical assays, with complete inhibition observed at 1.25 µM . In contrast, the small-molecule irreversible MALT1 inhibitor MI-2 exhibits an IC50 of 5.84 µM in fluorescence-based protease activity assays . This represents an approximately 42-fold higher potency for Z-VRPR-FMK relative to MI-2 when comparing Ki (0.14 µM) to IC50 (5.84 µM).

Potency vs. MI-2
Reported / Data to verify
Ki 0.14 µM (Z-VRPR-FMK) vs. IC50 5.84 µM (MI-2), ~42-fold difference
Supports MALT1 inhibition potency comparison
Cross-study comparable; verify assay conditions
MALT1 paracaspase enzyme inhibition kinetics NF-κB signaling

NF-κB Suppression and BCL10 Cleavage

In cellular contexts, Z-VRPR-FMK reduces NF-κB activation in lymphocytes at concentrations of 12.5 to 75 µM . Specific target engagement is demonstrated by suppression of BCL10 cleavage in ABC-DLBCL cell lines (HBL-1 and OCI-Ly3) following 36-hour treatment with 50 µM Z-VRPR-FMK [1]. This cellular activity profile is consistent with its biochemical Ki and establishes a validated concentration window for functional studies.

NF-κB Suppression & BCL10 Cleavage
Supporting evidence
NF-κB reduction at 12.5–75 µM; BCL10 cleavage suppression at 50 µM (36 h)
Defines cellular concentration window for functional studies
Divergent GI50 profiles require mechanism-informed inhibitor selection
lymphocyte activation BCL10 cleavage NF-κB transcriptional regulation

MALT1 Selectivity Over Caspase Inhibitors

Z-VRPR-FMK is a selective, irreversible inhibitor of the MALT1 paracaspase [1]. MALT1 belongs to the CD clan of cysteine proteases but is unique within this clan because it recognizes the basic amino acid arginine in the P1 pocket, whereas classical caspases require an aspartate residue at the P1 position [2]. This fundamental difference in substrate recognition means that pan-caspase FMK inhibitors (e.g., Z-VAD-FMK, Z-DEVD-FMK) do not effectively target MALT1, and conversely, Z-VRPR-FMK does not significantly inhibit caspases due to the arginine-directed P1 specificity .

MALT1 Selectivity Over Caspases
Class-level inference
Arg at P1 (MALT1) vs. Asp at P1 (caspases); cross-reactivity not observed
Ensures target-specific probe selection
Structural basis from X-ray crystallography of MALT1 paracaspase domain
protease selectivity caspase family paracaspase off-target profiling

Covalent vs. Reversible Inhibition Mechanism

Z-VRPR-FMK contains a C-terminal fluoromethylketone (FMK) electrophilic warhead that forms a stable, irreversible covalent thioether adduct with the active-site cysteine residue of MALT1, resulting in permanent enzymatic inactivation . This irreversible mechanism confers sustained target suppression that persists even after removal of free inhibitor from the extracellular milieu. In contrast, allosteric MALT1 inhibitors such as MLT-231 (IC50 = 9 nM) and MLT-985 (IC50 = 20 nM) act via reversible, non-covalent binding, and their inhibitory effects dissipate upon compound washout or metabolic clearance [1][2]. While reversible inhibitors offer higher biochemical potency, irreversible inhibitors provide distinct experimental advantages for chronic treatment protocols, target validation studies, and pharmacodynamic assessments where sustained pathway suppression is required.

Covalent vs. Reversible Inhibition
Class-level inference
Irreversible covalent adduct (Z-VRPR-FMK) vs. reversible allosteric binding (MLT-231, MLT-985)
Supports sustained target engagement in washout studies
Reversible inhibitors require continuous exposure to maintain suppression
covalent inhibitor target residence time washout resistance pharmacodynamics

MALT1 Paracaspase X-Ray Co-Crystal Structure

The co-crystal structure of human MALT1 paracaspase domain in complex with Z-VRPR-FMK has been solved at 1.75 Å resolution (PDB: 3V4O) [1]. This high-resolution structure confirms that the Val-Arg-Pro-Arg peptide sequence occupies the substrate-binding cleft with the C-terminal arginine (P1 residue) coordinated by three highly conserved acidic residues in the MALT1 active site [2]. The FMK warhead forms a covalent linkage with the catalytic cysteine residue, validating the irreversible inhibition mechanism at atomic resolution. This structural characterization distinguishes Z-VRPR-FMK from the majority of commercially available MALT1 inhibitors, for which high-resolution co-crystal structures are not publicly available, and provides a robust foundation for structure-guided experimental design and interpretation.

Co-Crystal Structure (1.75 Å)
Supporting evidence
PDB: 3V4O, 1.75 Å resolution; Arg coordinated by conserved acidic residues
Atomic-level binding mode validation
Enables structure-guided experimental design and target engagement verification
X-ray crystallography structure-guided design binding mode validation MALT1 paracaspase

Z-VRPR-FMK Research Applications


NF-κB Inhibition in ABC-DLBCL and B-ALL Models

Z-VRPR-FMK is validated for suppressing MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma (ABC-DLBCL) cell lines (HBL-1, OCI-Ly3, TMD8) and B-cell acute lymphoblastic leukemia (B-ALL) models, with demonstrated BCL10 cleavage suppression at 50 µM (36-hour treatment) and growth inhibition in most B-ALL cell lines tested [1][2]. The compound's irreversible covalent binding mechanism ensures sustained MALT1 inactivation throughout chronic treatment protocols, making it particularly suitable for proliferation assays, viability studies, and pathway suppression experiments where washout would compromise data integrity. Notably, Z-VRPR-FMK efficiently kills B-ALL cells while sparing normal B cells, a selectivity feature critical for therapeutic target validation [3].

TCR Signaling and Lymphocyte Activation

Z-VRPR-FMK suppresses T cell activation-induced BCL10 cleavage in a dose-dependent manner and reduces Jurkat cell adhesion to fibronectin, establishing its utility for interrogating MALT1 function in T cell receptor (TCR) signaling cascades [1]. The compound's validated cellular concentration range of 12.5-75 µM for NF-κB suppression in lymphocytes provides a defined experimental window for dose-response studies [2]. Researchers investigating MALT1-dependent transcriptional programs, cytokine production, or T cell proliferation should employ Z-VRPR-FMK rather than reversible inhibitors if sustained pathway blockade is required beyond acute treatment periods.

Co-Crystal-Based Target Engagement Validation

The availability of a high-resolution (1.75 Å) co-crystal structure of Z-VRPR-FMK bound to the MALT1 paracaspase domain (PDB: 3V4O) provides researchers with atomic-level validation of inhibitor binding mode and target engagement [1]. This structural data enables rational mutagenesis studies, molecular dynamics simulations, and structure-based design of derivative compounds. The defined binding interactions—including coordination of the C-terminal arginine by three conserved acidic residues and covalent linkage to the catalytic cysteine—make Z-VRPR-FMK the preferred reference inhibitor for structural biology applications and for validating novel MALT1 inhibitors through competitive binding assays [2].

MALT1 Substrate Cleavage Profiling

Z-VRPR-FMK inhibits the cleavage of MALT1's endogenous substrates BCL10, TNFAIP3 (A20), and CYLD [1]. This substrate profile enables researchers to use the compound as a tool for distinguishing MALT1 protease-dependent from MALT1 scaffolding-dependent signaling events. In experimental systems where MALT1 knockdown or knockout may produce confounding scaffolding effects, pharmacological inhibition with Z-VRPR-FMK at 50 µM provides a complementary approach to specifically interrogate protease function without disrupting CBM (CARD11-BCL10-MALT1) complex assembly [2].

Application
Selection Property
Validation Focus
NF-κB Signaling in B-Lymphoma Models
MALT1 protease specificity
BCL10 cleavage suppression endpoint
TCR Signaling & Lymphocyte Activation
Sustained covalent target engagement
NF-κB transcriptional response in washout protocols
Structure-Based Target Engagement Validation
Atomic-resolution co-crystal structure (1.75 Å)
Binding mode and covalent adduct confirmation
Substrate Cleavage Profiling (BCL10, A20, CYLD)
Irreversible protease inhibition
Distinguishing protease-dependent vs. scaffolding functions

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